Bisantrene
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Overview
Description
Bisantrene is an anthracenyl bishydrazone with anthracycline-like antineoplastic activity and an antimetabolite. It intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . This compound is known for its relatively low cardiotoxicity compared to other anthracyclines like doxorubicin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bisantrene is synthesized through a series of chemical reactions involving anthracene derivatives. The synthetic route typically involves the formation of bishydrazone by reacting anthracene-9,10-dicarboxaldehyde with hydrazine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound, particularly this compound dihydrochloride, involves an improved process for intravenous administration. This process includes the preparation of this compound formulations that reduce toxicity, improve bioavailability, and prevent venous damage .
Chemical Reactions Analysis
Types of Reactions
Bisantrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form polar metabolites with reduced activity.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly involving its hydrazone groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrazine derivatives, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized metabolites and various substituted derivatives, which have different pharmacological properties .
Scientific Research Applications
Bisantrene has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying DNA intercalation and the effects of DNA-protein crosslinking.
Biology: This compound is used to study the inhibition of RNA and DNA synthesis in various biological systems.
Medicine: It has been extensively studied for its antineoplastic activity, particularly in treating acute myeloid leukemia, breast cancer, and ovarian cancer.
Mechanism of Action
Bisantrene exerts its effects by intercalating with DNA, disrupting its configuration, and causing DNA single-strand breaks and DNA-protein crosslinking . It inhibits DNA replication and RNA synthesis, leading to cytotoxic effects on dividing and non-dividing cells . This compound also targets eukaryotic type II topoisomerases and is a potent inhibitor of the Fat Mass and Obesity (FTO) associated protein, a m6A RNA demethylase .
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: An anthracycline with similar DNA intercalating properties but higher cardiotoxicity.
Mitoxantrone: Another anthracene derivative with lower cardiotoxicity but different DNA-binding preferences.
Amsacrine: A topoisomerase II inhibitor with structural similarities to bisantrene.
Uniqueness
This compound is unique due to its relatively low cardiotoxicity compared to other anthracyclines like doxorubicin . It also has a distinct mechanism of action involving the inhibition of the FTO protein, which is not observed with other similar compounds .
Properties
Molecular Formula |
C22H22N8 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(Z)-[10-[(Z)-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C22H22N8/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30)/b27-13-,28-14- |
InChI Key |
NJSMWLQOCQIOPE-JEGUCOMDSA-N |
Isomeric SMILES |
C1NC(=NC1)N/N=C\C2=C3C(=C(C4=CC=CC=C24)/C=N\NC5=NCCN5)C=CC=C3 |
SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5 |
Synonyms |
9,10-anthracenedicarboxaldehyde bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone bisantrene bisantrene dihydrochloride CL 216942 CL216,942 NSC 337766 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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